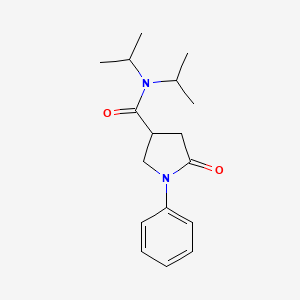

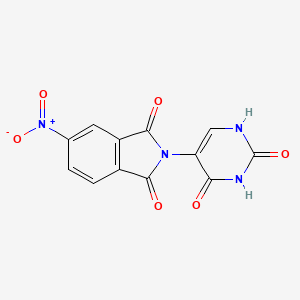

![molecular formula C14H21Cl3NO5PS B5546487 diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate belong to a class of organic compounds known as organophosphonates. They contain a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms (one by a double bond) and an organic group .

Molecular Structure Analysis

The molecular structure of organophosphonates typically involves a tetrahedral geometry around the phosphorus atom . The specific structure of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis

Organophosphonates can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific organophosphonate like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .科学的研究の応用

Chemotherapy Target : Diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, has been investigated as a target for chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007). Similarly, its disulfone variant has also been explored for the same application (Wong, Olmstead, Fettinger, & Gervay-Hague, 2007).

Enzyme Inhibition in Cancer and HIV Therapy : Vinyl sulfones, including those paired with phosphonate groups, are seen as highly functionalized mimics of mono-, di-, and triphosphates, and have been of interest as agents for enzyme inhibition in both cancer and HIV therapy (Wong, Olmstead, Fettinger, & Gervay-Hague, 2008).

Optically Active α-Amino Phosphonates Synthesis : The stereoselective catalytic synthesis of ring-substituted [amino(phenyl)methyl]phosphonates has been achieved through an efficient one-pot procedure (Goulioukina, Shergold, Rybakov, & Beletskaya, 2017).

Antiviral Activity : Certain derivatives of diisopropyl phosphonates have been studied for their antiviral activity, particularly against herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Synthesis of Low-Coordinated Trivalent Phosphorus Compounds : Diisopropyl 1,1-dichloroalkylphosphonates have been used as starting materials for the synthesis of various trivalent phosphorus compounds (Grandin, About-jaudet, Collignon*, Denis, & Savignac, 1992).

Chemo-Enzymatic Synthesis of Phosphonic Acid Analogues : Diisopropyl α-chloroacetoxyphosphonates have been resolved by enzyme-catalyzed hydrolysis for the synthesis of phosphonic acid analogues of various amino acids (Hammerschmidt & Wuggenig, 1999).

Structural and Computational Studies for SARS-CoV-2 Proteins : α-Aminophosphonates derivatives have been studied for their structural and computational properties, including molecular docking with the SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2,2,2-trichloro-1-di(propan-2-yloxy)phosphorylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl3NO5PS/c1-10(2)22-24(19,23-11(3)4)13(14(15,16)17)18-25(20,21)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADXVBFEQOQVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3NO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)